Benzyl (4S)-5-(benzhydrylamino)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate
Overview
Description
The compound contains a benzyl group, a benzhydrylamine group, a tert-butoxycarbonyl (Boc) group, and a pentanoate group. The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Synthesis Analysis
While the specific synthesis of this compound is not available, the Boc group is typically introduced to protect amines during synthesis . The synthesis could involve the reaction of the corresponding amine with di-tert-butyl dicarbonate in the presence of a base .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups. The Boc group would add steric bulk to the molecule .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, revealing the protected amine . This could be a key step in reactions involving this compound.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. The presence of the Boc group could make it relatively non-polar and low in reactivity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
benzyl (4S)-5-(benzhydrylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O5/c1-30(2,3)37-29(35)31-25(19-20-26(33)36-21-22-13-7-4-8-14-22)28(34)32-27(23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25,27H,19-21H2,1-3H3,(H,31,35)(H,32,34)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGOLAKGKJYEOK-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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